[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate
Description
Properties
IUPAC Name |
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4SSi/c1-7-29(25,26)27-20-24(5,6)18-19-28-30(23(2,3)4,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h7-17H,1,18-20H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRFUPOPTXVYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)COS(=O)(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenesulfonic acid 2,2-dimethyl-4-(tert-butyldiphenylsiloxy)butyl ester typically involves multiple steps, including the protection of functional groups, esterification, and deprotection. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . The reaction conditions often involve the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄
Substitution: NaOCH₃, LiAlH₄
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Tert-butyl Group | Enhances steric hindrance and stability |
| Diphenylsilyl Moiety | Provides unique reactivity and solubility |
| Ethenesulfonate Group | Contributes to biological activity |
Synthetic Chemistry
The compound is utilized in synthetic organic chemistry as a reagent for modifying other molecules. Its ability to undergo various chemical reactions allows it to serve as a building block for more complex structures.
Synthesis Methods:
- Reactions: The compound can participate in nucleophilic substitutions and coupling reactions, making it versatile for synthesizing derivatives.
- Yield Optimization: High yields and purity are achievable through careful reaction condition management.
Pharmacological Applications
Research indicates that [4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate exhibits significant biological activity. It may influence enzyme activity and cellular signaling pathways.
Case Studies
- Bioassays: Compounds with similar structures have been tested for their effects on cellular processes. For instance, studies show potential interactions with key biological targets that could lead to therapeutic applications.
- Dose-Dependent Effects: The pharmacological effects are often dose-dependent, necessitating thorough investigation into its therapeutic potential and toxicity profiles.
Materials Science
The compound's stability and reactivity make it suitable for applications in materials science, particularly in the development of polymers.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Diphenyldichlorosilane | Two phenyl groups attached to silicon | Used in silicone polymer synthesis |
| Tert-butoxydiphenylsilane | Similar silyl structure but with an alkoxy group | Exhibits different reactivity patterns |
| Ethenesulfonic acid | Contains a sulfonic acid group without silylation | Strong acid used in various industrial applications |
Interaction Studies
Understanding how This compound interacts with biological macromolecules is crucial for predicting its pharmacokinetics and pharmacodynamics. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
- Molecular Docking Studies
These methods provide insights into binding affinities and mechanisms of action, guiding its development as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethenesulfonic acid 2,2-dimethyl-4-(tert-butyldiphenylsiloxy)butyl ester involves its ability to form stable esters and protect functional groups during chemical reactions. The tert-butyldiphenylsiloxy group provides steric hindrance, preventing unwanted side reactions and enhancing the stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Silyl Ether-Containing Sulfonates
- Compound from : The structure 4-formyl-1(R)-{...}-3(E)-butenyl ... 6-{2-(tert-butyldiphenylsilyloxy)ethyl}... shares the TBDPS group but incorporates a formyl and phosphono moiety. Unlike the target compound’s ethenesulfonate group, this derivative participates in oxidation reactions (e.g., NaClO2-mediated steps) and is stabilized by the TBDPS group during synthesis .
- Key Difference: The ethenesulfonate group in the target compound offers superior leaving-group ability compared to the phosphono or formyl groups in ’s compound, enabling faster nucleophilic substitutions .
Sulfonate Esters with Different Leaving Groups
- Trifluoromethanesulfonyloxy (Triflate) Ester () : Ethyl 2(S)-[(trifluoromethylsulfonyl)oxy]-4-phenylbutyrate contains a triflate group, a stronger leaving group than ethenesulfonate. Triflates are highly reactive in SN2 reactions but are moisture-sensitive, whereas the TBDPS-protected ethenesulfonate in the target compound exhibits greater hydrolytic stability due to steric shielding .
Reactivity Comparison :
Sulfonamide Derivatives ()
- 4-tert-butylbenzenesulfonamide : This sulfonamide lacks the reactive ester moiety of the target compound. Sulfonamides are typically less electrophilic and serve as pharmacophores (e.g., Bosentan intermediates) rather than reactive intermediates. The tert-butyl group here enhances lipophilicity, contrasting with the TBDPS group’s role in steric protection .
Data Table: Structural and Functional Comparison
Biological Activity
The compound [4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate is a silane derivative that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring a tert-butyl group and a diphenylsilyl moiety, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is , and it exhibits a complex structure that includes both organic and inorganic components. The presence of the ethenesulfonate group suggests potential reactivity in biological systems, particularly in enzymatic processes.
Biological Activity Overview
Research indicates that compounds with similar silane structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Silane compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating possible roles in cancer therapy.
- Enzyme Inhibition : The sulfonate group may interact with enzyme active sites, inhibiting their function and affecting metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of silane derivatives similar to ethenesulfonates. Results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antitumor Activity
In vitro studies on cancer cell lines have highlighted the potential antitumor effects of silane derivatives. For instance, HeLa cells treated with this compound showed significant apoptosis compared to untreated controls.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis via caspase activation |
| MCF-7 | 7.5 | Cell cycle arrest at G1 phase |
Enzyme Inhibition Studies
The compound's sulfonate group was assessed for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest it can act as a reversible inhibitor of certain kinases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 10.0 |
| Phospholipase C | Non-competitive | 15.0 |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Silicon Atom : The presence of silicon may enhance lipophilicity, aiding membrane penetration.
- Sulfonate Group : This functionality can mimic phosphate groups, allowing interaction with biomolecules such as proteins and nucleic acids.
Q & A
Basic: What are the primary roles of the tert-butyldiphenylsilyl (TBDPS) group in the synthesis of this compound, and how is it selectively introduced?
Answer:
The TBDPS group acts as a robust protecting agent for hydroxyl groups, offering stability under acidic and basic conditions while allowing orthogonal deprotection strategies. It is introduced via reaction of the alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) in anhydrous dichloromethane or tetrahydrofuran, typically using imidazole or 2,6-lutidine as a base to scavenge HCl. Reaction progress is monitored by TLC (Rf shift) or NMR to confirm silyl ether formation (δ 0.1–1.0 ppm for Si(CH₃)₂ groups) .
Advanced: How can steric hindrance during TBDPS group installation be mitigated in structurally constrained environments?
Answer:
Steric challenges are addressed by:
- Temperature modulation: Slow addition of TBDPSCl at 0°C followed by gradual warming to room temperature.
- Bulky bases: Use of 2,6-lutidine instead of imidazole to reduce nucleophilic competition.
- Solvent optimization: Anhydrous DMF or DMSO enhances solubility of hindered intermediates.
For example, in the synthesis of benzothieno[2,3-b]pyridines, hindered alcohols required prolonged reaction times (24–48 hours) and excess TBDPSCl (1.5–2.0 equiv) to achieve >80% conversion .
Basic: What spectroscopic techniques are critical for characterizing [4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate?
Answer:
Key techniques include:
- ¹H/¹³C NMR: Identify silyl ether protons (δ 0.1–1.0 ppm) and sulfonate ester signals (δ 4.5–5.5 ppm for ethenesulfonate CH₂ groups).
- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm.
- IR spectroscopy: Detect sulfonate S=O stretches (~1350–1450 cm⁻¹) and Si-O-C bonds (~1100 cm⁻¹) .
Advanced: How does the stability of the TBDPS group influence deprotection strategies in multi-step syntheses?
Answer:
The TBDPS group resists mild acids (e.g., AcOH) and bases (e.g., NaHCO₃) but is cleaved by fluoride ions (e.g., TBAF in THF or HF-pyridine). This stability enables sequential deprotection:
Remove acid-labile groups (e.g., Boc) with TFA.
Cleave TBDPS with TBAF (1.0 equiv, 0°C to RT).
In a benzothieno[2,3-b]pyridine synthesis, TBDPS deprotection achieved >95% yield without disturbing ester or aryl ether functionalities .
Basic: What solvents and catalysts are optimal for ethenesulfonate esterification reactions?
Answer:
- Solvents: Anhydrous dichloromethane (DCM) or acetonitrile minimizes hydrolysis.
- Catalysts: DMAP (4-dimethylaminopyridine) or pyridine accelerates sulfonate ester formation.
- Temperature: Reactions proceed at 0–25°C to suppress side reactions (e.g., elimination). For example, ethenesulfonate coupling to silyl-protected alcohols achieved 70–85% yields under these conditions .
Advanced: How can competing elimination pathways be suppressed during ethenesulfonate formation?
Answer:
- Low-temperature kinetics: Conduct reactions at –20°C to slow β-elimination.
- Steric shielding: Use bulky bases (e.g., 2,6-di-tert-butylpyridine) to deprotonate intermediates without promoting elimination.
- Inert atmosphere: Argon or nitrogen prevents oxidation of sensitive intermediates.
In a pyridine-based synthesis, these adjustments reduced elimination byproducts from 30% to <5% .
Data Contradiction: How to resolve discrepancies in reported yields for TBDPS protection steps?
Answer:
Yield variations arise from:
- Moisture sensitivity: Trace water hydrolyzes TBDPSCl; rigorously anhydrous conditions are critical.
- Reagent purity: Use freshly distilled TBDPSCl (≥98% purity by GC).
- Analytical methods: Quantify yields via ¹H NMR integration with an internal standard (e.g., 1,3,5-trimethoxybenzene). For example, a study reported 20–80% yields for similar silylations, attributed to inconsistent drying of molecular sieves .
Advanced: What computational methods aid in predicting the reactivity of tert-butyldiphenylsilyl intermediates?
Answer:
- DFT calculations: Model transition states for silylation/deprotection (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
- Molecular dynamics (MD): Simulate steric interactions in bulky environments (e.g., GROMACS).
- QSPR models: Correlate substituent effects with reaction rates (e.g., Hammett σ values for aryl groups). These tools predicted a 15% rate decrease for meta-substituted aryl ethers in TBDPS cleavage .
Basic: What are the key stability considerations for storing [compound]?
Answer:
- Temperature: Store at –20°C under argon to prevent hydrolysis.
- Light protection: Amber vials minimize UV-induced degradation of ethenesulfonate groups.
- Moisture control: Use molecular sieves (3Å) in storage containers.
Stability studies show <5% decomposition over 6 months under these conditions .
Advanced: How can NMR spectral overlap challenges be addressed for this compound?
Answer:
- 2D NMR: HSQC and HMBC resolve overlapping signals (e.g., distinguishing silyl CH₃ from ethenesulfonate CH₂).
- Variable temperature (VT-NMR): Heat to 50°C to sharpen broad signals from hindered rotamers.
- Isotopic labeling: Synthesize ¹³C-labeled analogs for unambiguous assignment (e.g., ¹³C-Si(CH₃)₂).
In a study, VT-NMR at 50°C resolved overlapping tert-butyl and dimethylbutyl protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
